molecular formula C27H23BrF3NO2 B296578 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B296578
M. Wt: 530.4 g/mol
InChI Key: ISEOVNFCPGGJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One possible direction is to further explore the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-bromo-2-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoromethyl iodide and cyclopentadiene to obtain the final product.

Scientific Research Applications

4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.

properties

Molecular Formula

C27H23BrF3NO2

Molecular Weight

530.4 g/mol

IUPAC Name

4-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C27H23BrF3NO2/c1-33-24-13-17(12-22(28)26(24)34-15-16-6-3-2-4-7-16)25-20-9-5-8-19(20)21-14-18(27(29,30)31)10-11-23(21)32-25/h2-8,10-14,19-20,25,32H,9,15H2,1H3

InChI Key

ISEOVNFCPGGJHS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(F)(F)F)Br)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(F)(F)F)Br)OCC5=CC=CC=C5

Origin of Product

United States

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